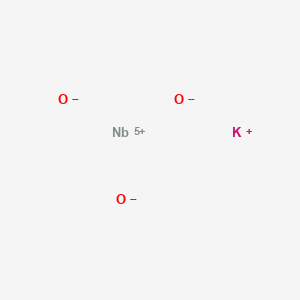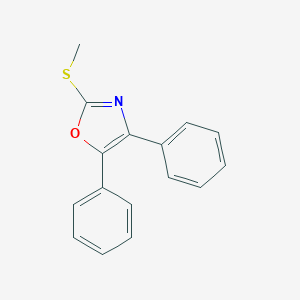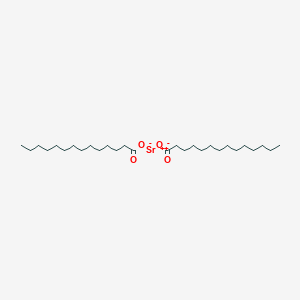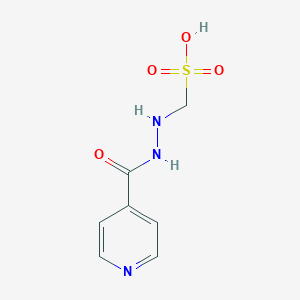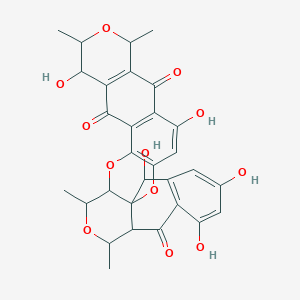
Rhododactynaphin-jc-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhododactynaphin-jc-1 is a fluorescent dye that is commonly used in scientific research. It is a type of cationic dye that is used to label and visualize mitochondria in living cells. The dye is synthesized using various methods and has been extensively studied due to its potential applications in cell biology and drug discovery.
Mecanismo De Acción
Rhododactynaphin-jc-1 is a cationic dye that is taken up by mitochondria due to the negative charge of the mitochondrial membrane. The dye accumulates in the mitochondrial matrix and is sensitive to changes in membrane potential. When the membrane potential is high, the dye aggregates and emits red fluorescence. When the membrane potential is low, the dye exists as monomers and emits green fluorescence.
Efectos Bioquímicos Y Fisiológicos
Rhododactynaphin-jc-1 has been shown to have minimal effects on mitochondrial function and cell viability at low concentrations. However, at high concentrations, the dye can affect mitochondrial function and induce cell death. Therefore, it is important to use appropriate concentrations of the dye in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rhododactynaphin-jc-1 has several advantages for use in lab experiments. It is a highly specific dye that labels mitochondria in living cells with minimal toxicity. The dye is also compatible with various imaging techniques, including confocal microscopy and flow cytometry. However, there are some limitations to the use of the dye, including its sensitivity to changes in membrane potential and its potential effects on mitochondrial function and cell viability at high concentrations.
Direcciones Futuras
There are several future directions for the use of rhododactynaphin-jc-1 in scientific research. One area of interest is the development of new fluorescent dyes that can label other organelles in living cells. Another area of interest is the use of the dye in drug discovery, where it can be used to screen for compounds that affect mitochondrial function. Additionally, the dye can be used to study the effects of various diseases, such as cancer and neurodegenerative diseases, on mitochondrial function.
Métodos De Síntesis
Rhododactynaphin-jc-1 is synthesized using a variety of methods, including condensation reactions and oxidative coupling reactions. One commonly used method involves the condensation of 2,3-diaminonaphthalene with rhodamine B chloride in the presence of a base. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Rhododactynaphin-jc-1 is widely used in scientific research for the labeling and visualization of mitochondria in living cells. It has been used to study mitochondrial morphology, function, and dynamics in a variety of cell types. The dye is also used to monitor mitochondrial membrane potential and to study the effects of various drugs and toxins on mitochondrial function.
Propiedades
Número CAS |
15039-66-4 |
|---|---|
Nombre del producto |
Rhododactynaphin-jc-1 |
Fórmula molecular |
C30H28O12 |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
5,12,25,27,30-pentahydroxy-9,11,19,21-tetramethyl-2,10,17,20-tetraoxaheptacyclo[16.12.0.01,22.03,16.06,15.08,13.024,29]triaconta-3(16),4,6(15),8(13),24(29),25,27-heptaene-7,14,23-trione |
InChI |
InChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3 |
Clave InChI |
IAOJXRFQZJBMFX-UHFFFAOYSA-N |
SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
SMILES canónico |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



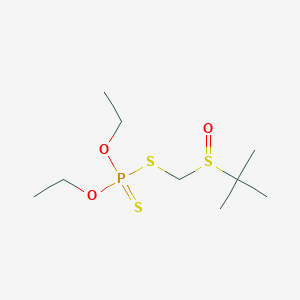
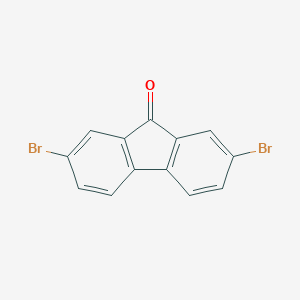
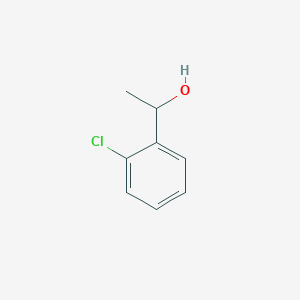
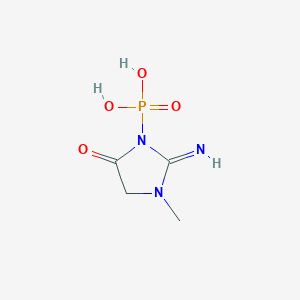
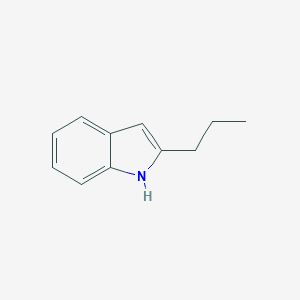
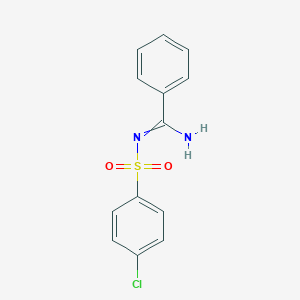
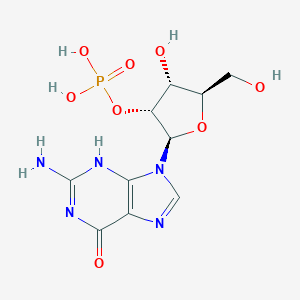
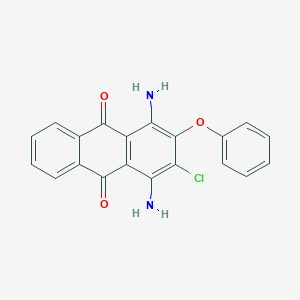
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
